REACTION_SMILES
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[CH3:32][CH2:33][OH:34].[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][O:7][C:8]([CH2:9][c:10]2[cH:11][n:12]([CH2:19][c:20]3[cH:21][cH:22][c:23]([F:26])[cH:24][cH:25]3)[c:13]3[cH:14][cH:15][cH:16][cH:17][c:18]23)=[O:27])[cH:28][cH:29]1.[Na+:31].[OH-:30]>>[O:7]=[C:8]([CH2:9][c:10]1[cH:11][n:12]([CH2:19][c:20]2[cH:21][cH:22][c:23]([F:26])[cH:24][cH:25]2)[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]12)[OH:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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O=C(Cc1cn(Cc2ccc(F)cc2)c2ccccc12)OCc1ccc(F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cc1cn(Cc2ccc(F)cc2)c2ccccc12)OCc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)Cc1cn(Cc2ccc(F)cc2)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |